molecular formula C21H15ClFN5O3 B2663329 N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946247-72-9

N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2663329
CAS No.: 946247-72-9
M. Wt: 439.83
InChI Key: ZPHCERIRHZCASH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN5O3 and its molecular weight is 439.83. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of compounds, including N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide , has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds are synthesized and labeled with fluorine-18, facilitating in vivo imaging of neuroinflammatory processes, a key aspect in the study of neurodegenerative disorders (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Study

Substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their high affinity and selectivity towards the peripheral benzodiazepine receptors (PBRs), distinguishing from central benzodiazepine receptors (CBRs). This differentiation is crucial for exploring PBR expression in neurodegenerative diseases through biodistribution studies in rats, demonstrating the potential of these compounds in neuroimaging and the study of neurodegenerative disorders (Fookes et al., 2008).

Vasopressin V1B Receptor Imaging

TASP0434299 , a novel pyridopyrimidin-4-one derivative, has been characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor. It exhibited high binding affinities for human and rat V1B receptors and potent antagonistic activity. This derivative allows for in vivo radiotracer applications to measure the occupancy of the V1B receptor, providing a clinical biomarker for drug development or monitoring levels of the V1B receptor in diseases (Koga et al., 2016).

Neuroinflammation PET Imaging

A series of pyrazolo[1,5-a]pyrimidines , closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714) , have been synthesized and biologically evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds, especially when radiolabeled with fluorine-18, show significant potential as in vivo PET-radiotracers for the early detection of neuroinflammatory processes, a crucial step in understanding and diagnosing neurodegenerative diseases (Damont et al., 2015).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O3/c22-15-10-13(6-7-16(15)23)26-18(29)12-27-17-5-3-9-25-19(17)20(30)28(21(27)31)11-14-4-1-2-8-24-14/h1-10H,11-12H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHCERIRHZCASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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